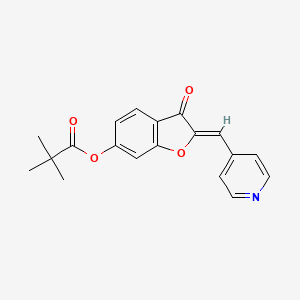![molecular formula C12H6ClF3N4 B2505131 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-70-6](/img/structure/B2505131.png)
8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-Chloro-3-(3-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a halogenated triazolopyridine derivative. This class of compounds is known for its potential in various chemical applications due to the presence of multiple reactive sites which can undergo further chemical transformations. The halogen atoms, particularly chlorine, provide reactive centers that can be utilized in cross-coupling reactions and other diversification strategies .
Synthesis Analysis
The synthesis of related triazolopyridine compounds involves the oxidative cyclization of aldehyde-derived hydrazones. This process is typically mediated by halogens such as bromine. The resulting products, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrate the feasibility of introducing halogen functionalities onto the pyrimidine nucleus, which can be further diversified through various chemical reactions .
Molecular Structure Analysis
The molecular structure of a closely related compound, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, MS, and elemental analysis. X-ray diffraction studies have confirmed the crystalline structure of this compound, providing detailed information about its molecular geometry. Theoretical calculations using Density Functional Theory (DFT) have been performed to optimize the geometry and analyze the frontier orbital energies and atomic net charges, which show good agreement with the experimental data .
Chemical Reactions Analysis
The halogen functionalities in triazolopyridine derivatives make them versatile intermediates for chemical diversification. They can undergo ring rearrangement reactions such as the Dimroth rearrangement, which is promoted by either base or acid. Furthermore, these compounds are suitable for palladium-catalyzed cross-coupling reactions like the Kumada coupling and Buchwald–Hartwig amination, as well as direct aromatic substitution. These reactions expand the utility of the triazolopyridine core in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the substituents attached to the core. The presence of halogens and other functional groups can significantly affect properties such as solubility, melting point, and reactivity. The crystalline structure, as determined by X-ray diffraction, provides insights into the stability and packing of the molecules in the solid state. Theoretical DFT studies complement the understanding of these properties by providing a computational perspective on the electronic structure and potential reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Characterization
- A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, and characterized using NMR, MS, and elemental analysis (Yang et al., 2015).
Antifungal Activity
- The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was found to have antifungal activities against several fungi including Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Wang et al., 2018).
- Some derivatives of 8-chloro-[1,2,4]triazolo[4,3-a]pyridine showed good antifungal and insecticidal activity, with significant inhibition rates against Rhizotonia cerealis and Helminthosporium maydis (Xu et al., 2017).
Crystal Structure Analysis
- The crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was determined using X-ray diffraction, providing insights into its molecular configuration (Mu et al., 2015).
Herbicidal Activity
- Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds showed excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).
Chemical Synthesis
- Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines was achieved through oxidative cyclization using N-Chlorosuccinimide (NCS), contributing to pharmaceutical applications due to their biological activity (El-Kurdi et al., 2021).
Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the retrieved papers, it is suggested that the biological activities of TFMP derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
The future directions for this compound could involve discovering many novel applications of TFMP, as it is expected that many novel applications of TFMP will be discovered in the future . Additionally, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
8-chloro-3-pyridin-3-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-9-4-8(12(14,15)16)6-20-10(18-19-11(9)20)7-2-1-3-17-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHMOLJLMRMDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

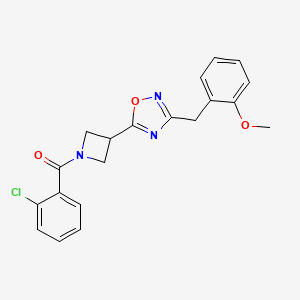
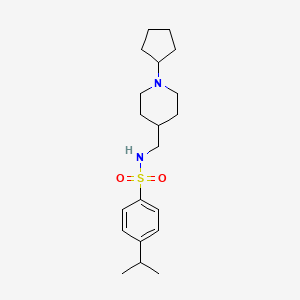
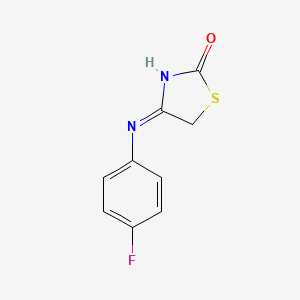


![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2505055.png)
![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)
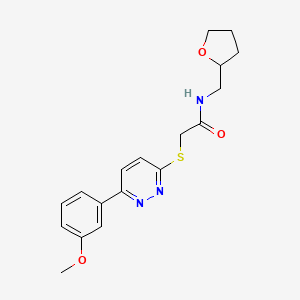
![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)
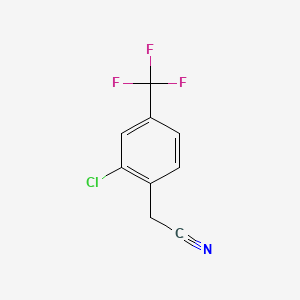
![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

